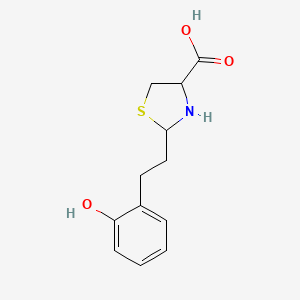
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid is a complex organic compound that features a thiazolidine ring, a hydroxyphenyl group, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid typically involves the reaction of 2-hydroxyphenylacetic acid with thiazolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is usually carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazolidine ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid
- 2-(2-Hydroxyphenyl)ethylamine
- 4-Thiazolidinecarboxylic acid
Uniqueness
2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid is unique due to the presence of both a hydroxyphenyl group and a thiazolidine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Propiedades
Número CAS |
103182-83-8 |
|---|---|
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyphenyl)ethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c14-10-4-2-1-3-8(10)5-6-11-13-9(7-17-11)12(15)16/h1-4,9,11,13-14H,5-7H2,(H,15,16) |
Clave InChI |
ARLUWJUHWBBIOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(S1)CCC2=CC=CC=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















